molecular formula C12H18N2O2S B2593743 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea CAS No. 1421531-45-4

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea

Cat. No.: B2593743
CAS No.: 1421531-45-4
M. Wt: 254.35
InChI Key: LEDWNFLURPDDPT-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea is a chemical compound with a unique structure that combines a hydroxy group, a methylthio group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea typically involves the reaction of 2-hydroxy-2-methyl-3-(methylthio)propylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Hydroxy-2-methyl-3-(methylthio)propylamine+Phenyl isocyanateThis compound\text{2-Hydroxy-2-methyl-3-(methylthio)propylamine} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 2-Hydroxy-2-methyl-3-(methylthio)propylamine+Phenyl isocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The phenylurea moiety can be reduced under specific conditions.

    Substitution: The methylthio group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a reduced phenylurea derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxy and methylthio groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The phenylurea moiety may contribute to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

  • 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea
  • 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-methoxyphenyl)urea
  • N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide

Uniqueness: 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-12(16,9-17-2)8-13-11(15)14-10-6-4-3-5-7-10/h3-7,16H,8-9H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDWNFLURPDDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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